N-(4-ethylbenzyl)-N'-(2-phenylethyl)ethanediamide
Overview
Description
N-(4-ethylbenzyl)-N'-(2-phenylethyl)ethanediamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
In the study of tris[4-(4-nitrophenyl)-3-aza-3-butenyl]amine, researchers explored the different conformations and intermolecular interactions of similar compounds, which were linked by hydrogen bonds into dimers and further assembled into chains through π–π stacking interactions (Glidewell, Low, Skakle, & Wardell, 2005). This structural analysis provides insight into the potential for designing materials with specific properties.
Antimicrobial Activity
N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have shown promising antimicrobial activity against various bacteria, suggesting potential for developing new synthetic compounds with enhanced activity (Musa, Khan, Aspedon, & Cooperwood, 2010). This research underscores the potential pharmaceutical applications of compounds structurally related to N-(4-ethylbenzyl)-N'-(2-phenylethyl)ethanediamide.
Polymer and Material Science
The development of new titanium and zirconium initiators based on N,N′-Bis(2-hydroxybenzyl)ethylenediamine for the production of polylactide demonstrates the compound's relevance in polymer chemistry, offering pathways to more sustainable materials (Jones, Davidson, & Kociok‐Köhn, 2010).
Catalysis
Research on the Friedel–Crafts alkylation of xylene with α-methylbenzyl alcohol over a mordenite catalyst, producing 1-phenyl-1-xylyl ethane, highlights the catalytic applications of related compounds in organic synthesis (Kwak & Kim, 1999). This study points to the versatility of such compounds in facilitating chemical transformations.
Environmental Applications
The synthesis of triple-sensitive polymer nano-aggregates via an aqueous iminoboronate multicomponent reaction, involving derivatives of similar structures, underscores the potential for creating responsive materials with applications in environmental remediation and controlled release systems (Liu et al., 2017).
Properties
IUPAC Name |
N'-[(4-ethylphenyl)methyl]-N-(2-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-8-10-17(11-9-15)14-21-19(23)18(22)20-13-12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLFVUFWSSXFIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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